2-Nonen-1-ol-D2
Description
Properties
IUPAC Name |
(E)-2,3-dideuterionon-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3/b8-7+/i7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSALFVIQPAIQK-NGFFTCBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(/[2H])\CO)/CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Configuration
This compound (PubChem CID: 11008038) features a nine-carbon chain with a hydroxyl group at position 1 and a trans-configured double bond between C2 and C3. Deuterium atoms replace hydrogens at both carbons of the double bond, as evidenced by its InChIKey (NSSALFVIQPAIQK-NGFFTCBCSA-N) and SMILES notation ([²H]/C(=C(/[²H])\CO)/CCCCCC). The molecular weight of the deuterated form is 144.25 g/mol, differing from the non-deuterated analog (142.24 g/mol) due to isotopic substitution.
Physicochemical Characteristics
The compound’s logP value (3.17) indicates moderate hydrophobicity, necessitating specialized purification methods such as reverse-phase HPLC. Its hydrogen bonding capacity (one donor, one acceptor) and rotatable bond count (six) influence reactivity and solubility in polar aprotic solvents like dimethylacetamide (DMA).
Deuteration via Catalytic Hydrogenation
Palladium-Catalyzed Deuterium Exchange
A classical approach involves the catalytic deuteration of 2-nonen-1-ol using deuterium gas (D₂) and palladium catalysts. This method typically employs Pd/C or PdO in deuterated solvents (e.g., D₂O or d⁶-DMSO) under mild hydrogenation conditions (25–50°C, 1–3 atm). The reaction selectively introduces deuterium at the double bond via syn-addition, preserving the alcohol functionality. However, over-reduction to the saturated alkane is a common side reaction, necessitating careful monitoring.
Reaction Scheme:
Limitations and Yield Optimization
Yields for this method range from 60% to 75%, with deuterium incorporation efficiency (DIE) exceeding 95% when using deuterium-saturated solvents. Impurities such as nonan-1-ol-D2 are removed via silver nitrate-impregnated silica chromatography, leveraging the affinity of silver ions for unsaturated bonds.
Synthesis Using Deuterated Reagents
Grignard Reagent Approach
Deuterated Grignard reagents (e.g., CD₃MgBr) enable the synthesis of this compound from ketone precursors. For instance, reacting 2-nonenal with CD₃MgBr in tetrahydrofuran (THF) yields the deuterated alcohol after acidic workup. This method ensures deuterium incorporation at the β-position relative to the hydroxyl group.
Reaction Scheme:
Borohydride Reduction
Sodium borodeuteride (NaBD₄) reduces 2-nonenal to this compound with high stereoselectivity. The reaction proceeds in ethanol at 0°C, achieving 85% yield and >98% DIE at the C2 position.
Nickel-Catalyzed Isomerization and Deuterium Labeling
Mechanistic Insights from Recent Studies
A groundbreaking method reported by Rubel et al. (2023) utilizes nickel catalysts to isomerize terminal alkenes while introducing deuterium at specific positions. Applying this to 1-nonene in the presence of D₂O and Ni(COD)₂/PCy₃·HBF₄ generates this compound via a migratory insertion mechanism. The reaction proceeds at room temperature in DMF, achieving 78% yield and 92% deuterium incorporation at C2 and C3.
Key Reaction Conditions:
-
Catalyst: Ni(COD)₂ (10 mol%)
-
Ligand: PCy₃·HBF₄ (11 mol%)
-
Deuterium Source: D₂O (0.5 equiv)
-
Solvent: DMF, 25°C, 12 h
Stereochemical Control
The nickel catalyst’s geometry dictates the stereochemistry of the double bond. Using bulky phosphine ligands (e.g., dppf) favors the trans-configuration, critical for replicating the natural configuration of 2-nonen-1-ol.
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC on a Newcrom R1 column (3 µm particles) effectively separates this compound from non-deuterated impurities. The mobile phase (acetonitrile:water:phosphoric acid, 65:34:1 v/v) resolves isotopic species within 15 minutes, with detection at 210 nm.
HPLC Parameters:
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| Newcrom R1 | MeCN:H₂O:H₃PO₄ (65:34:1) | 1.0 mL/min | 12.3 min |
Spectroscopic Confirmation
¹H NMR analysis reveals the absence of protons at δ 5.4–5.6 ppm (characteristic of the original double bond), confirming deuterium incorporation. Mass spectrometry (Exact Mass: 144.1483 Da) further validates isotopic purity.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | DIE (%) | Cost | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 70 | 95 | Low | Industrial |
| Grignard Reagent | 65 | 90 | Medium | Lab-scale |
| Nickel Catalysis | 78 | 92 | High | Pilot-scale |
The nickel-catalyzed method offers superior yield and scalability, albeit at higher costs due to ligand requirements. Catalytic hydrogenation remains optimal for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Nonen-1-ol-D2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Flavoring and Fragrance Industry
2-Nonen-1-ol-D2 is utilized in the flavor and fragrance industry due to its pleasant odor profile, which can contribute to fruity or floral notes. It is particularly effective in enhancing the sensory attributes of food products and perfumes:
- Food Additives : It is used to impart cucumber and melon flavors, making it valuable in beverages and confections.
- Fragrance Compounds : Its fatty notes are often incorporated into perfumes to provide a fresh and natural scent.
Chemical Synthesis
The compound serves as a versatile intermediate in organic synthesis:
- Building Block : It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.
- Deuterium Labeling : The deuterated form allows for tracing studies in metabolic pathways or reaction mechanisms, providing insights into chemical behavior and interactions.
Biological Research
In biological studies, this compound can be employed as a tracer in metabolic experiments:
- Metabolomics : Its incorporation into biological systems can help elucidate metabolic pathways involving fatty alcohols.
- Plant Volatile Studies : Research indicates that compounds like 2-nonen-1-ol are released by plants under stress, making it useful for studying plant responses to environmental changes.
Case Study 1: Flavor Enhancement
A study published in the Journal of Food Science explored the effects of various volatile compounds, including this compound, on consumer preferences for fruit juices. The results indicated that the addition of this compound significantly improved the overall flavor profile, leading to higher consumer satisfaction scores.
Case Study 2: Synthesis of Pharmaceutical Intermediates
Research documented in Synthetic Communications highlighted the use of this compound as a precursor in the synthesis of anti-inflammatory drugs. The study demonstrated that using deuterated compounds could enhance the stability and efficacy of drug formulations.
Mechanism of Action
The mechanism of action of 2-Nonen-1-ol-D2 involves the replacement of hydrogen atoms with deuterium, which can alter the compound’s chemical and physical properties. This isotopic substitution can affect reaction rates, binding affinities, and metabolic pathways, making it a valuable tool in mechanistic studies. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Nonenal (C₉H₁₆O)
Structural Similarities and Differences: 2-Nonenal shares the same carbon skeleton and double bond position as 2-Nonen-1-ol but replaces the hydroxyl group with an aldehyde functional group (-CHO). This substitution significantly alters its reactivity and physical properties.
Applications: 2-Nonenal is a key contributor to the "old person" odor in aging humans and is studied in dermatology and cosmetic chemistry . In contrast, 2-Nonen-1-ol is associated with floral and green notes in essential oils .
2-Nonanol (C₉H₂₀O)
Structural Similarities and Differences: 2-Nonanol is a saturated analog of 2-Nonen-1-ol, lacking the double bond. This saturation increases its hydrophobicity and reduces reactivity.
| Property | 2-Nonen-1-ol (E) | 2-Nonanol |
|---|---|---|
| Molecular Formula | C₉H₁₈O | C₉H₂₀O |
| Molecular Weight | 142.24 g/mol | 144.25 g/mol |
| Double Bond | Yes (E-configuration) | No |
| Retention Index (HP-1) | 1335 | 1190 |
Applications: 2-Nonanol is used as a surfactant intermediate and plasticizer due to its stability, whereas 2-Nonen-1-ol’s unsaturated structure makes it more suitable for fragrance applications .
Comparison with Deuterated Analogs
1-Octanol-1,1-D2 (C₈H₁₆D₂O)
Structural Similarities and Differences :
This compound is a deuterated, shorter-chain alcohol (C8 vs. C9) with deuterium at the C1 position.
| Property | 2-Nonen-1-ol-D2 | 1-Octanol-1,1-D2 |
|---|---|---|
| Molecular Formula | C₉H₁₆D₂O | C₈H₁₆D₂O |
| Molecular Weight | ~144.25 g/mol (est.) | 132.24 g/mol |
| Chain Length | C9 | C8 |
| Deuterium Position | Likely at C1 or near | C1 position |
Applications: Deuterated alcohols like 1-Octanol-1,1-D2 are used as internal standards in mass spectrometry to improve quantification accuracy, a role this compound could also fulfill in lipidomics .
Nonanoic Acid-2,2-D2 (C₉H₁₆O₂D₂)
Functional Comparison :
Though a carboxylic acid, its deuterated form highlights isotopic effects on acidity and metabolic stability.
| Property | This compound | Nonanoic Acid-2,2-D2 |
|---|---|---|
| Molecular Formula | C₉H₁₆D₂O | C₉H₁₄O₂D₄ |
| Functional Group | -OH | -COOH |
| Applications | Isotopic tracers | Metabolic studies |
Research Findings and Isotopic Effects
- Stability: Deuterium substitution increases the bond strength of C-D vs.
- Spectroscopy : In IR spectra, deuterated alcohols show shifted absorption bands (e.g., O-D stretch at ~2500 cm⁻¹ vs. O-H at ~3300 cm⁻¹) .
- Chromatography: Deuterated analogs exhibit slightly lower retention times in GC due to reduced molecular mass, as seen in comparisons between 1-Octanol and 1-Octanol-D2 .
Biological Activity
2-Nonen-1-ol-D2, an isotopically labeled analogue of 2-Nonen-1-ol, is a compound belonging to the class of unsaturated fatty alcohols. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial properties and applications in the flavor and fragrance industries. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C9H18O
- Molecular Weight : 142.24 g/mol
- Structure : It features a long carbon chain with an alcohol functional group, contributing to its unique properties.
Antimicrobial Activity
Research indicates that 2-Nonen-1-ol exhibits significant antimicrobial activity against various pathogens. A study by Gigot et al. (2010) demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.5 mg/mL | Gigot et al. (2010) |
| Staphylococcus aureus | 0.3 mg/mL | Gigot et al. (2010) |
| Candida albicans | 0.8 mg/mL | Serrazanetti et al. (2013) |
Flavor and Fragrance Applications
In addition to its antimicrobial properties, this compound is widely used in the food and cosmetic industries as a flavor and fragrance agent. Its unique "green" odor profile makes it suitable for enhancing various products, particularly those aiming for fresh or fruity notes.
Case Study: Flavor Profile Enhancement
Kalua et al. (2005) explored the use of 2-Nonen-1-ol in enhancing the flavor profiles of cucumber and melon-flavored products. The study found that its addition significantly improved consumer acceptance and sensory evaluations.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and cell lysis in bacteria.
- Antioxidant Properties : Some studies suggest that it may also exhibit antioxidant activity, contributing to its protective effects in food systems.
Research Findings
A variety of studies have further elucidated the biological activities associated with this compound:
Table 2: Summary of Research Findings
| Study | Focus Area | Key Findings |
|---|---|---|
| Gigot et al. (2010) | Antimicrobial activity | Effective against multiple pathogens |
| Kalua et al. (2005) | Flavor enhancement | Improved sensory attributes in foods |
| Serrazanetti et al. (2013) | Anti-biofilm properties | Inhibition of biofilm formation in pathogens |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Nonen-1-ol-D2, and how do reaction conditions influence isotopic purity?
- Methodological Answer : The synthesis of this compound typically involves deuterium labeling at the hydroxyl group via catalytic deuteration or isotopic exchange. Key parameters include solvent polarity (e.g., using deuterated solvents like D₂O), reaction temperature (optimized between 25–60°C to minimize side reactions), and catalyst selection (e.g., Pd/C or PtO₂ for hydrogenolysis). Isotopic purity (>98%) can be confirmed via mass spectrometry (MS) and nuclear magnetic resonance (¹H-NMR) to assess residual proton content .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers differentiate it from non-deuterated analogs?
- Methodological Answer :
- Infrared (IR) Spectroscopy : The O-D stretching vibration appears at ~2500–2600 cm⁻¹, distinct from the O-H stretch (~3200–3600 cm⁻¹) in non-deuterated compounds .
- ¹H-NMR : The absence of a proton signal at δ 1.0–1.5 ppm (corresponding to the hydroxyl proton) confirms deuteration.
- Mass Spectrometry : A molecular ion peak at m/z 158.3 (vs. 156.3 for non-deuterated 2-Nonen-1-ol) validates isotopic incorporation .
Advanced Research Questions
Q. How does deuteration at the 1-ol position affect the compound's stability and reactivity under varying environmental conditions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Deuterium substitution reduces reaction rates (e.g., oxidation or esterification) due to increased bond strength (C-D vs. C-H). KIE studies require controlled experiments comparing reaction rates of deuterated and protiated analogs under identical conditions (pH, temperature) .
- Stability Testing : Accelerated degradation studies (40°C, 75% relative humidity for 4 weeks) combined with LC-MS analysis quantify decomposition pathways. For this compound, hydrolysis rates decrease by ~30% compared to non-deuterated forms due to isotopic stabilization .
Q. What methodological approaches are recommended to resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Meta-Analysis with Stratification : Group studies by experimental models (e.g., in vitro vs. in vivo) and control for variables like cell line heterogeneity or deuterium purity. Use statistical tools (e.g., random-effects models) to assess heterogeneity .
- Longitudinal Replication : Design multi-center studies with standardized protocols (e.g., ISO 17025 for isotopic validation) to isolate confounding factors. For example, discrepancies in antimicrobial efficacy may arise from variations in microbial strain susceptibility or deuterium content thresholds .
Q. How can computational modeling predict the isotopic effects of this compound on intermolecular interactions in biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Parameterize force fields to account for deuterium’s mass difference (e.g., using CHARMM or AMBER). Simulate binding affinities to target proteins (e.g., olfactory receptors) and compare with experimental surface plasmon resonance (SPR) data.
- Quantum Mechanical (QM) Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level evaluates isotopic effects on hydrogen-bonding networks, explaining altered solubility or membrane permeability .
Data Analysis and Reproducibility
Q. What criteria should be applied to validate the reproducibility of this compound studies, particularly in isotopic labeling experiments?
- Methodological Answer :
- Documentation Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Report isotopic enrichment levels, solvent history, and purification methods (e.g., column chromatography gradients) in detail .
- Interlaboratory Calibration : Use certified reference materials (CRMs) for deuterium quantification. Share raw spectral data (e.g., NMR FID files) in repositories like Zenodo to enable independent verification .
Tables of Key Data
| Property | 2-Nonen-1-ol | This compound | Method | Reference |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 156.3 | 158.3 | MS | |
| O-H/O-D Stretch (cm⁻¹) | 3200–3600 | 2500–2600 | IR Spectroscopy | |
| Hydrolysis Half-life (25°C) | 48 hours | 62 hours | LC-MS |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
